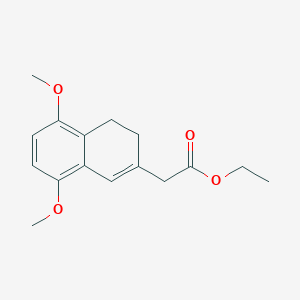
Ethyl (5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthaleneaceticacid, 3,4-dihydro-5,8-dimethoxy-, ethyl ester is a chemical compound with the molecular formula C16H20O4. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of methoxy groups and an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthaleneaceticacid, 3,4-dihydro-5,8-dimethoxy-, ethyl ester typically involves the esterification of 2-naphthaleneacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-Naphthaleneacetic acid+EthanolH2SO42-Naphthaleneaceticacid, 3,4-dihydro-5,8-dimethoxy-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-Naphthaleneaceticacid, 3,4-dihydro-5,8-dimethoxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 2-naphthaleneacetic acid derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of 2-naphthaleneethanol, 3,4-dihydro-5,8-dimethoxy-.
Substitution: Formation of nitro or bromo derivatives of the naphthalene ring.
Scientific Research Applications
2-Naphthaleneaceticacid, 3,4-dihydro-5,8-dimethoxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Naphthaleneaceticacid, 3,4-dihydro-5,8-dimethoxy-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Naphthaleneacetic acid: The parent compound without the methoxy and ethyl ester groups.
3,4-Dihydro-5,8-dimethoxy-2-naphthoic acid: A similar compound with carboxylic acid functionality instead of the ester group.
Ethyl 2-naphthoate: A compound with a similar ester group but lacking the methoxy groups.
Uniqueness
2-Naphthaleneaceticacid, 3,4-dihydro-5,8-dimethoxy-, ethyl ester is unique due to the presence of both methoxy groups and an ethyl ester functional group, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various research applications and differentiate it from other naphthalene derivatives.
Properties
CAS No. |
63625-96-7 |
|---|---|
Molecular Formula |
C16H20O4 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
ethyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate |
InChI |
InChI=1S/C16H20O4/c1-4-20-16(17)10-11-5-6-12-13(9-11)15(19-3)8-7-14(12)18-2/h7-9H,4-6,10H2,1-3H3 |
InChI Key |
FIMVMPLAFJFDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=CC(=C2CC1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















